Norfloxacin
Overview
Description
Norfloxacin is an antibiotic in a group of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). Norfloxacin is also used to treat gonorrhea .
Synthesis Analysis
A norfloxacin anti-bacterial agent was immobilized into hydrogels, Fe3O4 nanoparticles, and their magnetic hydrogel nanocomposites . The in vitro drug release manner of norfloxacin was explored at different temperatures and pH values .
Molecular Structure Analysis
Norfloxacin has a molecular formula of C16H18FN3O3 . Its average mass is 319.331 Da and its monoisotopic mass is 319.133209 Da . A study of self-assembly system of norfloxacin molecularly imprinted polymers based on simulated design was also conducted .
Chemical Reactions Analysis
A new norfloxacin–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method (neat and liquid-assisted grinding), and the characterization was performed by thermal analysis (TG–DTA, DSC and DSC microscopy), infrared vibrational spectroscopy, and powder X-ray diffraction .
Physical And Chemical Properties Analysis
Norfloxacin has an aqueous solubility 3.5 times higher when cocrystallized with saccharin than in its pristine state . The solvate–cocrystal has a water solubility 2.3 times higher than norfloxacin .
Scientific Research Applications
1. Environmental Contamination and Water Treatment
Norfloxacin, an antibiotic frequently used in infectious disease treatment, has been a subject of environmental concern due to its persistence and potential contamination of water sources. Research by Zhang et al. (2018) explored the use of atmospheric-pressure non-thermal plasma for treating norfloxacin-contaminated water, demonstrating its effectiveness and potential as a low-temperature plasma technology in antibiotic wastewater treatment (Zhang, Zhang, Zhang, & Huang, 2018). Chen and Wang (2020) investigated the degradation of norfloxacin in water using ionizing irradiation, which effectively eliminated its antimicrobial activity against Staphylococcus aureus (Chen & Wang, 2020). Liang et al. (2015) studied the impact of dissolved organic matter on the photolysis of norfloxacin, revealing that norfloxacin underwent different photodegradation pathways depending on the presence of dissolved organic matter (Liang et al., 2015).
2. Advanced Materials and Analytical Methods
Xu et al. (2020) explored the degradation effect of gas-liquid phase dielectric barrier discharge on norfloxacin, combined with catalysts like H2O2 or Fe2+, showing promising applications for pharmaceutical wastewater treatment (Xu et al., 2020). Natori et al. (2016) developed a green analytical method using FTIR spectrophotometry for determining norfloxacin in raw materials, providing an environmentally friendly alternative for quality control analysis (Natori, Tótoli, & Salgado, 2016).
3. Photocatalysis and Biodegradation
Guo et al. (2017) investigated the photocatalytic transformation of norfloxacin by BiOBr/iron oxides hybrid photocatalyst, exploring kinetic, intermediates, and influencing factors. This study provided insights into the photocatalytic degradation pathways of norfloxacin (Guo et al., 2017). Ondon et al. (2020) assessed the simultaneous removal of norfloxacin and electricity generation in microbial fuel cells, highlighting the technology's potentialfor antibiotics wastewater treatment and addressing the challenge of antibiotic resistance genes (Ondon, Li, Zhou, & Li, 2020).
4. Antibacterial and Antitumoral Action
Di Virgilio et al. (2013) studied the antitumoral action of a Norfloxacin complex with Cu(II), Cu(Nor)2·5H2O, on osteosarcoma cells and calvaria-derived cells, evaluating its cytotoxicity and genotoxicity. This research suggests potential applications for alternative cancer therapies (Di Virgilio et al., 2013).
5. Photocatalysis with Nanomaterials
Zhou et al. (2016) explored the photocatalysis of Norfloxacin using ZnO nanoflowers and triangular silver nanoplates. The study demonstrated the synergistic effects of these nanomaterials in enhancing the photocatalytic activity and efficiency of Norfloxacin degradation (Zhou, Zhang, Liu, Liu, Xue, Yang, & Chang, 2016).
6. Drug Detection and Monitoring
Chen et al. (2023) focused on developing an environmentally friendly electrochemical sensor for Norfloxacin detection in animal-derived foods. This research highlights the importance of monitoring Norfloxacin levels due to potential side effects and illegal use (Chen et al., 2023).
7. Drug Release and Bioavailability Enhancement
Gadade et al. (2017) investigated the effect of release-retarding polymers on the drug release of Norfloxacin from floating tablets, offering insights into the optimization of drug delivery systems (Gadade, Sarda, & Shahi, 2017). Lee et al. (2016) enhanced the bioavailability of Norfloxacin by conjugating it with isosorbide via enzymatic catalysis, suggesting the development of a novel prodrug (Lee et al., 2016).
Safety And Hazards
Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel . This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . You should not use this medication if you have ever had swelling or tearing of a tendon caused by taking norfloxacin or similar antibiotics .
properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037680 | |
Record name | Norfloxacin | |
Source | EPA DSSTox | |
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Molecular Weight |
319.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
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Solubility |
In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L | |
Record name | Norfloxacin | |
Source | DrugBank | |
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Record name | Norfloxacin | |
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Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity, Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV)., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |
Record name | Norfloxacin | |
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Record name | Norfloxacin | |
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Product Name |
Norfloxacin | |
Color/Form |
White to light-yellow crystalline powder | |
CAS RN |
70458-96-7 | |
Record name | Norfloxacin | |
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Record name | Norfloxacin | |
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Record name | Norfloxacin | |
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Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-228 °C, 220-221 °C, 227 - 228 °C | |
Record name | Norfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Norfloxacin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Norfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015192 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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